
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active. The compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method includes the use of diethyl malonate and urea, followed by alkylation with 3-methyl-2-butenyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in reactors where urea and diethyl malonate are first reacted in methanol under reflux conditions. The resulting product is then alkylated with 3-methyl-2-butenyl halides in the presence of a base such as sodium methoxide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Barbituric acid derivatives can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can convert barbituric acid derivatives into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the barbituric acid ring are replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Alkyl halides and bases like sodium methoxide are commonly employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can produce a variety of alkylated barbituric acid derivatives .
Scientific Research Applications
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Medicine: Derivatives of barbituric acid are explored for their sedative and hypnotic effects.
Mechanism of Action
The mechanism of action of barbituric acid derivatives generally involves interaction with GABA receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound may also affect glutamate activity, reducing excitatory neurotransmission .
Comparison with Similar Compounds
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Pentobarbital: Used for its sedative and anesthetic effects.
Butalbital: Commonly prescribed for migraine headaches.
Uniqueness: Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, is unique due to its specific alkylation pattern, which may confer distinct pharmacological properties compared to other barbiturates. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
66942-06-1 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5,5-bis(3-methylbut-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)5-7-14(8-6-10(3)4)11(17)15-13(19)16-12(14)18/h5-6H,7-8H2,1-4H3,(H2,15,16,17,18,19) |
InChI Key |
ABEJKQCMOZWDQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(C(=O)NC(=O)NC1=O)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


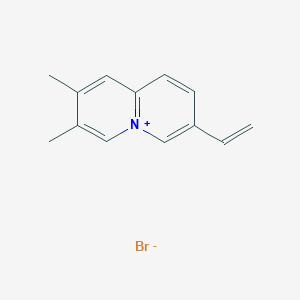
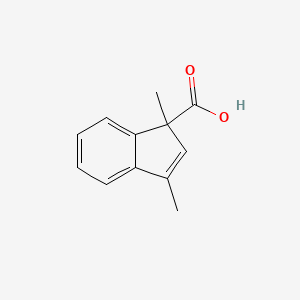
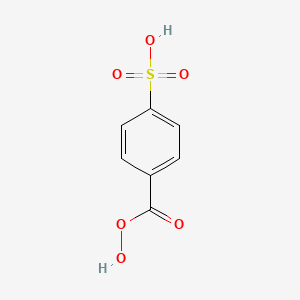
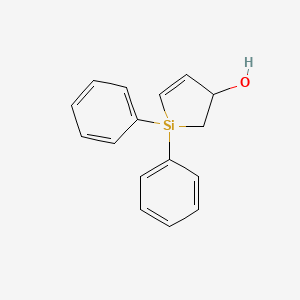

![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)

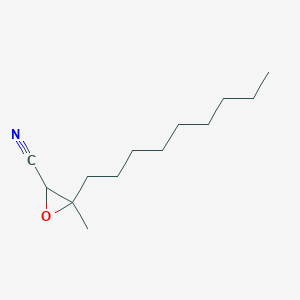

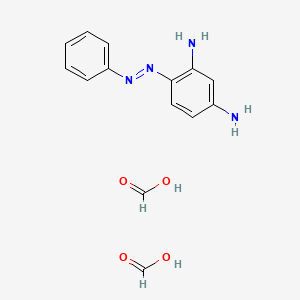
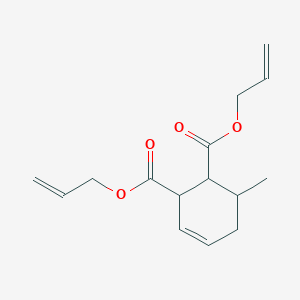

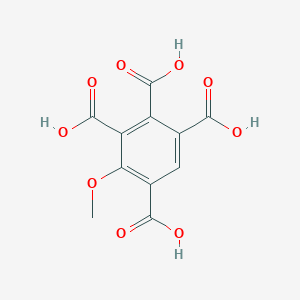
![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
